A Comprehensive Technical Guide to 4-Vinylaniline (4-Aminostyrene)
A Comprehensive Technical Guide to 4-Vinylaniline (4-Aminostyrene)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
4-Vinylaniline, also known as 4-aminostyrene, is a bifunctional organic compound of considerable interest in polymer chemistry, materials science, and as a synthetic intermediate.[1] Its structure, which incorporates a polymerizable vinyl group and a versatile primary amine on an aromatic ring, makes it a valuable monomer for producing functional polymers and a key building block for advanced materials and pharmaceuticals.[1][2] The primary amine serves as a nucleophile or can be diazotized for further chemical transformations, while the vinyl group readily participates in free-radical polymerization.[1] This guide provides an in-depth overview of 4-vinylaniline's core properties, synthesis, reactivity, and applications, with a focus on delivering actionable, field-proven insights for research and development professionals.
Compound Identification and Core Properties
Precise identification is critical for regulatory compliance and experimental reproducibility. 4-Vinylaniline is most commonly identified by its CAS number.
| Identifier | Value | Source(s) |
| CAS Number | 1520-21-4 | [3][4] |
| IUPAC Name | 4-ethenylaniline | [1][4] |
| Synonyms | 4-Aminostyrene, p-Vinylaniline, 4-Ethenylaniline | [2][3][4] |
| Molecular Formula | C₈H₉N | [3][4] |
| Molecular Weight | 119.16 g/mol | [3][4] |
| EC Number | 216-185-8 | [5] |
| InChI Key | LBSXSAXOLABXMF-UHFFFAOYSA-N | [3][4] |
Physicochemical Properties
The physical properties of 4-vinylaniline dictate its handling, storage, and reaction conditions. It exists as a yellow to red liquid or a low-melting solid.[3][6] Its bifunctional nature influences its solubility and reactivity.
| Property | Value | Conditions | Source(s) |
| Appearance | Yellow to red liquid or low-melting solid | Ambient | [6][7] |
| Melting Point | 23-24 °C | [8][9] | |
| Boiling Point | 213-214 °C | 760 mmHg (lit.) | [3][6][10] |
| 98-100 °C | 4 mmHg | [7][8] | |
| Density | 1.017 g/mL | at 25 °C (lit.) | [3][10] |
| Refractive Index (n²⁰/D) | 1.626 | (lit.) | [3][10] |
| Flash Point | 98.9 °C (210 °F) | Closed cup | [3][10] |
| Solubility | Soluble in benzene, acetone, and methanol. Limited solubility in water. | [2][3][6] | |
| pKa | 4.73 ± 0.10 | Predicted | [3][6] |
Causality Insight: The low melting point means that the material can exist as either a liquid or solid at typical laboratory temperatures, requiring careful handling. Its high boiling point necessitates vacuum distillation for purification to avoid thermal polymerization or degradation.
Synthesis and Purification
The synthesis of 4-vinylaniline requires methods that preserve the reactive vinyl group. A common laboratory-scale method is the dehydration of 4-(1-hydroxyethyl)aniline. An alternative and effective route involves the dehydration of p-aminophenylethanol using a strong base like potassium hydroxide.[11]
Example Protocol: Dehydration of p-Aminophenylethanol[13]
This protocol describes a robust method for producing 4-vinylaniline. The causality behind this choice is the direct conversion under heat and vacuum, which efficiently removes the water byproduct and drives the reaction to completion.
Step-by-Step Methodology:
-
Preparation: Combine 9.2 g of p-aminophenylethanol with 8.8 g of potassium hydroxide (KOH) in a round-bottom flask suitable for distillation under reduced pressure.
-
Reaction: Gently heat the mixture under a nitrogen atmosphere at approximately 6 mm Hg pressure using the flame of a Bunsen burner. The direct, high heat facilitates the E2 elimination mechanism, where the hydroxide acts as a base to abstract a proton and eliminate water.
-
Collection: The product, 4-vinylaniline, will distill over. Collect the distillate in a receiving flask cooled with a dry ice-acetone bath (-78 °C) to ensure efficient condensation of the volatile product.
-
Work-up: Extract the collected distillate with diethyl ether. The use of ether allows for efficient separation of the organic product from any residual aqueous or inorganic impurities.
-
Drying: Dry the ether solution over solid KOH pellets. KOH is a suitable drying agent here as it is a base and will not react with the aniline product.
-
Isolation: Filter the solution to remove the drying agent. Evaporate the ether under reduced pressure to yield the final product, p-aminostyrene (4-vinylaniline).
-
Validation: Characterize the product using IR and NMR spectroscopy to confirm its identity and purity. The expected yield is approximately 6.4 g.[11]
Chemical Reactivity and Polymerization
The dual functionality of 4-vinylaniline is the cornerstone of its utility. The vinyl group enables polymerization, while the aniline group provides a site for a wide range of organic transformations.[1][2]
Polymerization
4-Vinylaniline is a valuable monomer for creating functional polymers like poly(4-vinylaniline) (PVAn). It can be polymerized via radical, cationic, or oxidative methods. The resulting polymer contains pendant aniline groups that can be used for further modifications, such as grafting other polymers or immobilizing biomolecules.[1]
A primary application is in the synthesis of conductive polymers. For instance, PVAn can be used as a foundation upon which polyaniline (PANI), a well-known conductive polymer, is grafted, creating bilayer systems for applications in biosensors and anti-corrosion coatings.[12]
Free-Radical Polymerization Workflow
The diagram below illustrates the fundamental steps of free-radical polymerization, a common method for synthesizing PVAn.
Caption: Workflow for the free-radical polymerization of 4-vinylaniline.
Spectroscopic Profile
Structural elucidation and quality control rely on spectroscopic analysis. Key spectral features are summarized below.
| Technique | Key Features and Expected Signals |
| ¹H NMR | Vinyl Protons: Three distinct signals in the δ 5.0-7.0 ppm range, exhibiting characteristic doublet of doublets (dd) splitting patterns. Aromatic Protons: Two doublets in the δ 6.5-7.5 ppm range, typical for a 1,4-disubstituted (para) benzene ring. Amine Protons: A broad singlet (NH₂) whose chemical shift is solvent and concentration-dependent, typically around δ 3.5-4.5 ppm. |
| IR Spectroscopy | N-H Stretch: A pair of bands around 3350-3450 cm⁻¹ characteristic of a primary amine. C=C Stretch (Vinyl): A peak around 1630 cm⁻¹. C=C Stretch (Aromatic): Peaks in the 1500-1600 cm⁻¹ region. =C-H Bend (Vinyl): Out-of-plane bending vibrations around 910 and 990 cm⁻¹.[4] |
| Mass Spectrometry | Molecular Ion (M⁺): A prominent peak at m/z = 119, corresponding to the molecular weight of the compound.[4] |
Applications in Research and Development
The unique bifunctional nature of 4-vinylaniline makes it a versatile tool for materials scientists and drug development professionals.
-
Conductive Polymers and Biosensors: It is used to create functionalized surfaces and polymers. For example, it can be grafted onto surfaces like silicon or polytetrafluoroethylene (PTFE) to render them conductive after subsequent polymerization with aniline.[3] This is highly valuable for developing novel biosensors and electronic materials.
-
Functional Hydrogels: The monomer is a precursor for preparing conductive and biocompatible hydrogels, which have shown significant potential in advanced wound healing applications.[1]
-
Drug Development Intermediate: The aniline moiety serves as a well-established scaffold in medicinal chemistry. The ability to polymerize or surface-graft this structure opens avenues for creating drug-delivery systems and functionalized biomaterials.[1]
-
Cross-linking Agent: It is widely employed as a cross-linking agent in the manufacturing of resins, adhesives, and coatings, which significantly enhances their mechanical strength and chemical resistance.
Safety, Handling, and Storage
4-Vinylaniline is a hazardous substance and must be handled with appropriate precautions.
Hazard Identification
| Hazard Type | GHS Classification and Statement | Source(s) |
| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation). H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled. | [3][10][13] |
| Skin/Eye Irritation | Category 2 (Skin Irritation), Category 2 (Serious Eye Irritation). H315: Causes skin irritation. H319: Causes serious eye irritation. | [10][13][14] |
| Sensitization | Category 1 (Respiratory Sensitization). H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [10][13][14] |
| Carcinogenicity | Category 2. H351: Suspected of causing cancer. | [3][10][13][14] |
| Target Organ Toxicity | STOT SE 3 (Respiratory irritation), STOT RE 2 (May cause damage to organs through prolonged or repeated exposure). | [10][13][14] |
Handling and Storage Recommendations
-
Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[13][14]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat. If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK).[10][13]
-
Storage: Store in a tightly sealed container in a refrigerator at 2-8°C.[3][10] It should be stored under an inert atmosphere (e.g., argon) and protected from light.[13]
-
Stability and Polymerization Inhibition: The compound is prone to polymerization. Commercial preparations are often stabilized with inhibitors like hydroquinone (HQ) or 4-tert-butylcatechol.[15] For long-term storage, the addition of a small amount of an inhibitor like 0.1% sodium hydroxide may be necessary to prevent spontaneous polymerization.[3][6][7]
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SAFETY DATA SHEET - 4-Vinylaniline, stabilized . Fisher Scientific. [Link]
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Relationship between dispersion-forming capability of poly(4- vinylaniline) colloids and antimicrobial activity . Springer. [Link]
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Poly(4-vinylaniline)-Polyaniline Bilayer-Modified Stainless Steels for the Mitigation of Biocorrosion . ACS Publications. [Link]
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4-Aminophenylethanol
4-Vinylaniline